molecular formula C22H17Cl2N3O B11121099 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide

Cat. No.: B11121099
M. Wt: 410.3 g/mol
InChI Key: DNLJSDZFOHAGCC-UHFFFAOYSA-N
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Description

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Chlorobenzylation: The benzimidazole core is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2-chlorobenzyl group.

    Acetamide Formation: The final step involves the reaction of the chlorobenzylated benzimidazole with 3-chlorophenylacetyl chloride to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: Used as a lead compound for the development of new therapeutic agents due to its potential biological activities.

    Biological Studies: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Chemical Research: Studied for its reactivity and potential as a building block for more complex molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. The compound may inhibit enzyme activity, bind to receptors, or interfere with cellular pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide is unique due to the presence of both the 2-chlorobenzyl and 3-chlorophenylacetamide groups, which may contribute to its distinct biological activities and chemical reactivity. The combination of these functional groups in a single molecule provides a unique scaffold for the development of new compounds with potential therapeutic applications.

Biological Activity

2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide, a benzimidazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C17H15ClN2O
  • Molecular Weight : 302.77 g/mol
  • CAS Number : 955279-52-4

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies focusing on its antiproliferative, antibacterial, and antifungal properties.

Antiproliferative Activity

Research indicates that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that related compounds demonstrated IC50 values ranging from 16.38 to over 100 μM against the MDA-MB-231 breast cancer cell line, with specific derivatives exhibiting enhanced activity due to lipophilicity and structural modifications .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
2gMDA-MB-23116.38
1aMDA-MB-231>100
CamptothecinMDA-MB-2310.41

Antibacterial Activity

The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported minimal inhibitory concentration (MIC) values for various strains, indicating that the compound's structural features contribute to its efficacy.

Table 2: Antibacterial Activity

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Methicillin-resistant Staphylococcus aureus4
Streptococcus faecalis4

These findings suggest that the compound can effectively inhibit bacterial growth comparable to standard antibiotics like amikacin .

Antifungal Activity

In addition to its antibacterial properties, the compound has been evaluated for antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The MIC values were found to be moderate, indicating potential as a therapeutic agent in fungal infections.

Table 3: Antifungal Activity

Fungal StrainMIC (μg/mL)
Candida albicans64
Aspergillus niger64

The biological activity of benzimidazole derivatives is often attributed to their ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases. This process leads to programmed cell death, which is crucial in cancer therapy . Additionally, the lipophilic nature of these compounds enhances their membrane permeability, facilitating better drug disposition and efficacy against microbial infections .

Case Studies

  • Antiproliferative Efficacy : A study conducted on various benzimidazole derivatives revealed that specific substitutions on the phenyl ring significantly influenced their antiproliferative activity against breast cancer cells. The results indicated that compounds with enhanced lipophilicity exhibited better cellular uptake and cytotoxicity .
  • Antibacterial Evaluation : In another investigation focusing on the antibacterial properties of similar compounds, researchers found that certain derivatives showed superior activity against resistant strains of bacteria compared to conventional treatments. This emphasizes the potential application of these compounds in addressing antibiotic resistance .

Properties

Molecular Formula

C22H17Cl2N3O

Molecular Weight

410.3 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[2-[(2-chlorophenyl)methyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C22H17Cl2N3O/c23-16-7-5-8-17(13-16)25-22(28)14-27-20-11-4-3-10-19(20)26-21(27)12-15-6-1-2-9-18(15)24/h1-11,13H,12,14H2,(H,25,28)

InChI Key

DNLJSDZFOHAGCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)Cl)Cl

Origin of Product

United States

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